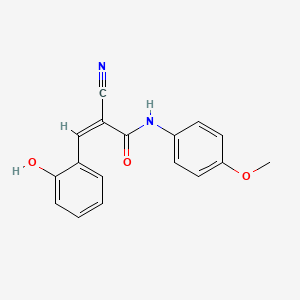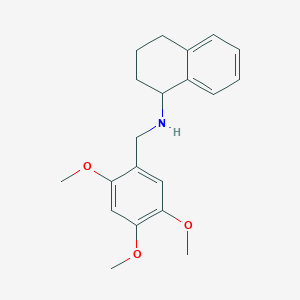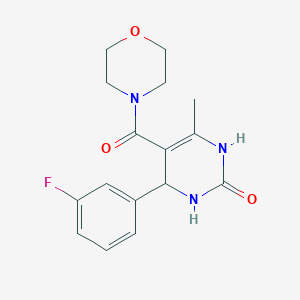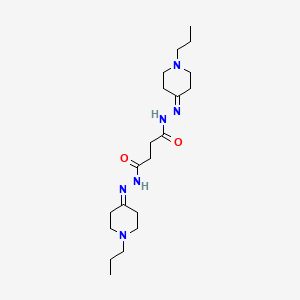
2-cyano-3-(2-hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CHM-1 is a synthetic compound that was first synthesized in 2008 by a group of Chinese researchers. It belongs to a class of compounds known as acrylamides, which have been shown to have potential anticancer activity. CHM-1 has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer.
Wirkmechanismus
The exact mechanism of action of CHM-1 is not fully understood. However, it has been shown to inhibit the activity of the proteasome, a complex of proteins that is responsible for degrading unwanted or damaged proteins in cells. Inhibition of the proteasome can lead to the accumulation of unwanted or damaged proteins, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
CHM-1 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that CHM-1 can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that CHM-1 can inhibit tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CHM-1 is that it has shown efficacy against a variety of cancer cell lines, making it a potentially useful compound for the development of new cancer therapies. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on CHM-1. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to further investigate the mechanism of action of CHM-1, which could lead to the development of more effective cancer therapies. Additionally, there is potential for the development of combination therapies that include CHM-1 along with other anticancer agents.
Synthesemethoden
The synthesis of CHM-1 involves several steps, starting with the reaction of 2-hydroxybenzaldehyde and 4-methoxybenzaldehyde with malononitrile to form the corresponding cyanoacetate esters. The esters are then reacted with ethyl acetoacetate to form the corresponding α-cyano-β-ketoesters. The final step involves the reaction of the α-cyano-β-ketoester with hydroxylamine hydrochloride to form CHM-1.
Wissenschaftliche Forschungsanwendungen
CHM-1 has been extensively studied for its potential applications in cancer therapy. In vitro studies have shown that CHM-1 is effective against a variety of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also shown that CHM-1 is effective against tumor growth in mice.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-15-8-6-14(7-9-15)19-17(21)13(11-18)10-12-4-2-3-5-16(12)20/h2-10,20H,1H3,(H,19,21)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZQAIKDMDWUNO-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4895558.png)
![1-[5-(2-methoxyphenoxy)pentyl]piperidine](/img/structure/B4895566.png)

![ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]acetate](/img/structure/B4895577.png)
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-fluorophenyl)acetamide](/img/structure/B4895578.png)
![1-{[4-(cyclopentylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B4895581.png)


![2-{4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-piperazinyl}ethanol](/img/structure/B4895596.png)
![1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B4895602.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B4895608.png)
![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B4895628.png)

